![molecular formula C19H22N2O2S B5368867 N-[2-(1-azepanylcarbonyl)phenyl]-2-(2-thienyl)acetamide](/img/structure/B5368867.png)
N-[2-(1-azepanylcarbonyl)phenyl]-2-(2-thienyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(1-azepanylcarbonyl)phenyl]-2-(2-thienyl)acetamide, also known as AZD9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) used in the treatment of non-small cell lung cancer (NSCLC).
Mecanismo De Acción
N-[2-(1-azepanylcarbonyl)phenyl]-2-(2-thienyl)acetamide is a selective, irreversible inhibitor of mutant EGFR, which selectively targets the T790M mutation while sparing wild-type EGFR. This inhibition results in the suppression of downstream signaling pathways, including the MAPK and PI3K/AKT pathways, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects
This compound has been shown to effectively inhibit the growth of NSCLC cells harboring the T790M mutation, while sparing normal cells. Additionally, this compound has been shown to have minimal toxicity, with no significant effects on hematological or biochemical parameters in preclinical and clinical studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[2-(1-azepanylcarbonyl)phenyl]-2-(2-thienyl)acetamide has several advantages for use in lab experiments, including its selectivity for mutant EGFR, minimal toxicity, and efficacy in inhibiting tumor growth. However, its irreversible binding to EGFR may limit its use in certain experimental settings, and its high cost may also be a limiting factor.
Direcciones Futuras
For research on N-[2-(1-azepanylcarbonyl)phenyl]-2-(2-thienyl)acetamide include the investigation of its potential in combination with other therapies, such as immune checkpoint inhibitors or chemotherapy, as well as the study of its efficacy in other tumor types beyond NSCLC. Additionally, further research is needed to elucidate the mechanisms of resistance to this compound and develop strategies to overcome it. Overall, this compound holds promise as a targeted therapy for NSCLC and warrants further investigation in both preclinical and clinical settings.
Métodos De Síntesis
N-[2-(1-azepanylcarbonyl)phenyl]-2-(2-thienyl)acetamide is synthesized through a multi-step process involving the condensation of 2-chloro-4-nitroaniline with 1-azepanecarboxylic acid, followed by reduction and cyclization to form the intermediate 2-(1-azepanylcarbonyl)-4-nitroaniline. This intermediate is then coupled with 2-thiophenecarboxylic acid to form the final product, this compound.
Aplicaciones Científicas De Investigación
N-[2-(1-azepanylcarbonyl)phenyl]-2-(2-thienyl)acetamide has been extensively studied in preclinical and clinical trials for the treatment of NSCLC, particularly in patients with EGFR T790M mutation, which is resistant to first-generation EGFR TKIs. This compound has shown promising results in inhibiting tumor growth and improving patient outcomes in both preclinical and clinical studies.
Propiedades
IUPAC Name |
N-[2-(azepane-1-carbonyl)phenyl]-2-thiophen-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2S/c22-18(14-15-8-7-13-24-15)20-17-10-4-3-9-16(17)19(23)21-11-5-1-2-6-12-21/h3-4,7-10,13H,1-2,5-6,11-12,14H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKRQOUQZYGPULX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2=CC=CC=C2NC(=O)CC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.